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Ethyl Bromoacetate-d5

Cat. No.: B1161938
M. Wt: 172.03
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Description

General Principles of Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes. wikipedia.org Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons in their nuclei. musechem.com This difference in neutron count results in a change in atomic mass but does not significantly alter the chemical properties of the atom, as these are primarily determined by the electron configuration. metwarebio.com The core principle of isotopic labeling lies in the ability to track the labeled molecule through a chemical reaction or a biological pathway. wikipedia.orgstudysmarter.co.uk

The isotopes used for labeling can be either stable or radioactive. metwarebio.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com Radioactive isotopes, on the other hand, decay over time and emit detectable radiation. studysmarter.co.uk The choice of isotope depends on the specific application and the analytical methods available.

By introducing an isotopic label, scientists can follow the journey of a molecule, elucidating reaction mechanisms, mapping metabolic pathways, and studying the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. musechem.comstudysmarter.co.uk This technique provides unparalleled insights into the dynamic processes that govern chemical and biological systems. metwarebio.com

Strategic Importance of Deuterium in Mechanistic Organic Synthesis and Spectroscopic Analysis

Deuterium (²H or D), a stable isotope of hydrogen, holds a special place in the field of isotopic labeling due to its unique properties and wide-ranging applications. scielo.org.mx

Mechanistic Organic Synthesis:

One of the most significant applications of deuterium in organic synthesis is the study of the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. scielo.org.mx Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. By comparing the rates of a reaction with a deuterated and a non-deuterated substrate, chemists can determine whether the cleavage of that specific C-H bond is part of the rate-determining step of the reaction. This information is crucial for elucidating reaction mechanisms. dokumen.pub

Spectroscopic Analysis:

Deuterium labeling is also a powerful tool in spectroscopic analysis, particularly in NMR spectroscopy. studymind.co.uk

¹H NMR Spectroscopy: In proton NMR (¹H NMR), replacing hydrogen atoms with deuterium atoms can simplify complex spectra. Since deuterium resonates at a very different frequency from hydrogen, deuterated positions become "invisible" in the ¹H NMR spectrum. quora.com This selective silencing of signals can help in the assignment of peaks and the determination of molecular structure. Furthermore, using deuterated solvents is standard practice in NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. dokumen.pubstudymind.co.uk

²H NMR Spectroscopy: While less common than ¹H NMR, deuterium NMR (²H NMR) can be used to directly observe the deuterated sites in a molecule. wikipedia.org It is particularly useful for verifying the success of a deuteration reaction and for studying the orientation and mobility of molecules in materials like polymers and lipid membranes. wikipedia.orghuji.ac.il

Mass Spectrometry: The mass difference between hydrogen and deuterium allows for easy differentiation between labeled and unlabeled molecules in mass spectrometry. dokumen.pub This is widely used in quantitative analysis and in tracer studies to follow the metabolic fate of molecules.

Academic Significance and Research Utility of Ethyl Bromoacetate-d5 as a Deuterated Chemical Probe

This compound is a deuterated analog of ethyl bromoacetate (B1195939), a versatile reagent in organic synthesis. pharmaffiliates.comimpurity.com Its structure features deuterium atoms in place of hydrogen atoms on the ethyl group.

The primary utility of this compound lies in its role as an internal standard and a tracer in various research applications. As a labeled analog, it is used in the synthesis of deuterated metabolites of carcinogenic polycyclic aromatic hydrocarbons (PAHs), allowing for their accurate quantification and study. pharmaffiliates.comimpurity.comas-1.co.jp It has also been employed in the preparation of deuterated steroidal antiestrogens and antimicrobial and antioxidant compounds. pharmaffiliates.comimpurity.com

The presence of the deuterium label allows researchers to track the incorporation of the ethyl bromoacetate moiety into larger molecules using mass spectrometry and NMR spectroscopy. This is invaluable for understanding reaction pathways and for quantifying the products of complex reactions.

Interactive Data Table: Properties of Ethyl Bromoacetate and its Deuterated Analog

PropertyEthyl BromoacetateThis compound
Molecular Formula C₄H₇BrO₂ wikipedia.orgC₄H₂D₅BrO₂ pharmaffiliates.comscbt.com
Molecular Weight 167.00 g/mol nih.gov172.03 g/mol pharmaffiliates.comscbt.com
Appearance Colorless to pale yellow liquid wikipedia.orgontosight.ai-
Boiling Point 158 °C wikipedia.org-
Density 1.51 g/cm³ wikipedia.org-
Solubility in Water Insoluble wikipedia.orgnih.gov-

Interactive Data Table: Research Applications of this compound

Research AreaSpecific Application
Metabolism Studies Synthesis of labeled metabolites of carcinogenic PAHs pharmaffiliates.comimpurity.comas-1.co.jp
Pharmaceutical Synthesis Preparation of deuterated steroidal antiestrogens pharmaffiliates.comimpurity.com
Materials Science Preparation of antimicrobial and antioxidant coumarinyloxymethyl-thiadiazolone pharmaffiliates.comimpurity.com
Analytical Chemistry Used as an internal standard in quantitative analysis

Properties

Molecular Formula

C₄H₂D₅BrO₂

Molecular Weight

172.03

Synonyms

Bromoacetic Acid Ethyl Ester-d5;  Bromoacetic Acid Ethyl Ester-d5;  Ethyl [1,2]Bromoacetate-d5

Origin of Product

United States

Synthetic Methodologies for Ethyl Bromoacetate D5

Established Synthetic Pathways for Deuterium (B1214612) Incorporation

The introduction of deuterium into the ethyl bromoacetate (B1195939) structure can be achieved at different stages of the synthesis. The choice of pathway depends on the desired location of the deuterium labels, cost, and available starting materials. For ethyl bromoacetate-d5, where the ethyl group is fully deuterated (CD3CD2-), precursor-based strategies are the most viable.

Direct Deuteration Approaches at the α-Position

Direct deuteration involves the exchange of hydrogen atoms for deuterium atoms on a pre-formed ethyl bromoacetate molecule. This is typically focused on the α-position (the carbon adjacent to the carbonyl group), which possesses acidic protons that can be exchanged under certain conditions.

This hydrogen-deuterium (H/D) exchange can be facilitated by either an acid or a base catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O). The mechanism involves the formation of an enol or enolate intermediate, which is then deuterated. While this method is effective for deuterating the α-position, it is not suitable for producing this compound, as it does not introduce deuterium into the ethyl ester group. Furthermore, the presence of bromine at the α-position can lead to competing elimination or substitution reactions under basic conditions, complicating the synthesis. Catalytic methods using transition metals like palladium have also been explored for deuteration at the α-position of related carbonyl compounds. nih.govmarquette.edu

Precursor-Based Deuteration Strategies (e.g., from Deuterated Acetic Acid or Ethanol (B145695) Derivatives)

The most practical and controlled method for synthesizing this compound is through the use of deuterated starting materials. This ensures that the deuterium atoms are located specifically on the ethyl moiety with high isotopic enrichment.

Synthesis from Deuterated Ethanol (Ethanol-d6): The primary route involves the classic Fischer esterification reaction, where a carboxylic acid (bromoacetic acid) reacts with an alcohol (ethanol-d6, CD₃CD₂OD) in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comsparkl.me

Reaction Scheme: BrCH₂COOH + CD₃CD₂OD ⇌ (H⁺ catalyst) ⇌ BrCH₂COOCD₂CD₃ + HOD

The key to this synthesis is the availability of highly deuterated ethanol. Ethanol-d6 (B42895) can be prepared through several methods:

Reduction of Deuterated Acetic Acid Derivatives: Acetic acid-d4 (CD₃COOD) can be reduced to ethanol-d6 using powerful reducing agents. scientificlabs.co.uk

From Deuterated Acetylene (B1199291): Calcium carbide can be reacted with heavy water (D₂O) to produce deuterated acetylene (C₂D₂). This is subsequently converted to deuterated acetaldehyde, which is then reduced to ethanol-d6. guidechem.com

H/D Exchange on Ethanol: Catalytic H/D exchange between standard ethanol and D₂O using catalysts like ruthenium complexes can also yield deuterated ethanol. google.comgoogle.comjustia.com

Synthesis from Deuterated Acetic Acid: An alternative, though more circuitous, pathway begins with acetic acid-d4. Deuterated acetic acid can be synthesized by methods such as the repeated exchange of malonic acid with deuterium oxide followed by decarboxylation. cdnsciencepub.com A patented process also describes production using a polymer-fixed catalyst system with D₂O. google.com Once acetic acid-d4 is obtained, it must be converted to this compound in a multi-step process:

Reduction: Acetic acid-d4 is reduced to ethanol-d5 (B126515) (CD₃CD₂OH).

Esterification: The resulting deuterated ethanol is then esterified with bromoacetic acid as described above.

The table below summarizes the key deuterated precursors and their typical methods of preparation.

Deuterated PrecursorCommon Synthetic MethodReference
Ethanol-d6 (CD₃CD₂OD) Reaction of deuterated acetylene with D₂O followed by reduction. guidechem.com
Reduction of deuterated acetic acid derivatives. osti.gov
Catalytic H/D exchange of ethanol with D₂O. google.comgoogle.com
Acetic Acid-d4 (CD₃COOD) Exchange of malonic acid with D₂O and subsequent decarboxylation. cdnsciencepub.com
Catalytic H/D exchange of acetic acid with D₂O. google.comnih.gov

Optimization of Reaction Conditions for High Deuteration Purity and Yield

To achieve a high yield and isotopic purity of this compound, reaction conditions for the esterification must be carefully controlled. orgsyn.org

Key Optimization Parameters for Fischer Esterification:

Catalyst: Concentrated sulfuric acid is a common and effective catalyst. Its concentration must be optimized to ensure a reasonable reaction rate without causing degradation of the reactants or product. chemicalbook.com

Reactant Ratio: Fischer esterification is an equilibrium reaction. quizlet.com To drive the reaction toward the product side, an excess of one of the reactants is typically used. thermofisher.com Given the high cost of deuterated ethanol, it is more economical to use an excess of bromoacetic acid.

Water Removal: The water (or in this case, HOD/D₂O) produced during the reaction can hydrolyze the ester, shifting the equilibrium back to the reactants. Removing water as it forms, for instance by using a Dean-Stark apparatus with a solvent like benzene (B151609) or toluene, can significantly increase the yield. orgsyn.org

Temperature and Reaction Time: The reaction is typically performed under reflux to increase the rate. chemicalbook.com The optimal time is determined by monitoring the reaction's progress, often for several hours, to ensure maximum conversion without product decomposition. chemicalbook.comrsc.org

Isotopic Purity: The isotopic purity of the final product is highly dependent on the purity of the deuterated precursor (e.g., ethanol-d6). scientificlabs.co.uk It is crucial to use starting materials with the highest possible deuterium content (e.g., >99 atom % D). During the reaction and workup, conditions that could promote back-exchange must be avoided, although the C-D bonds on the ethyl group are generally stable under standard esterification conditions.

The following table outlines typical conditions for Fischer esterification.

ParameterConditionPurposeReference
Reactants Bromoacetic Acid, Ethanol-d6Formation of the target ester. chemicalbook.com
Catalyst Concentrated Sulfuric AcidTo protonate the carbonyl and increase reaction rate. thermofisher.comechemi.com
Temperature RefluxTo accelerate the reaction to reach equilibrium faster. chemicalbook.com
Water Removal Azeotropic distillation (e.g., with benzene)To shift equilibrium and maximize yield. orgsyn.org
Reaction Time Several hours (e.g., 6-24h)To ensure the reaction reaches completion. chemicalbook.comrsc.org

Advanced Purification and Isolation Techniques for Deuterated Ethyl Bromoacetate

After the synthesis, a multi-step purification process is required to isolate pure this compound.

Neutralization and Washing: The crude reaction mixture is first cooled and then washed to remove the acid catalyst and any unreacted bromoacetic acid. This is typically done by washing with water, followed by a dilute base solution like sodium bicarbonate, and then a final water wash. chemicalbook.comorgsyn.org

Drying: The organic layer containing the crude ester is separated and dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water. orgsyn.org

Distillation: The final and most critical purification step is fractional distillation, often under reduced pressure. chemicalbook.com This separates the this compound from any remaining starting materials, solvents, and by-products, yielding a product with high chemical purity.

Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed as an alternative or supplementary purification step. acs.org This technique separates compounds based on their polarity and is effective for removing trace impurities.

Scalability Considerations in the Preparation of this compound

Scaling up the synthesis of this compound from a laboratory scale to industrial production presents several challenges:

Cost of Deuterated Precursors: The primary cost driver is the deuterated starting material, ultimately derived from deuterium oxide (D₂O). guidechem.com Efficient synthesis and high-yield conversion of D₂O into precursors like ethanol-d6 are paramount for economic viability on a larger scale. justia.com

Process Efficiency: Each step in the synthesis must be optimized for maximum yield and minimum waste to be cost-effective. This includes the synthesis of the deuterated precursor and the final esterification and purification steps.

Equipment and Safety: The reagents used, particularly bromoacetic acid and its derivatives, are corrosive and toxic. Ethyl bromoacetate itself is a lachrymator. orgsyn.org Industrial-scale production requires specialized reactors and handling equipment designed to manage these hazardous materials safely. Distillation columns and other purification equipment must also be scaled up accordingly.

Catalyst Management: For syntheses involving expensive catalysts (e.g., ruthenium for H/D exchange), efficient recovery and recycling of the catalyst are crucial for large-scale economic feasibility. google.com

Spectroscopic Characterization and Structural Elucidation of Ethyl Bromoacetate D5

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For deuterated compounds like Ethyl Bromoacetate-d5, various NMR methods, including ¹H, ¹³C, and ²H NMR, are employed to confirm the molecular structure and the extent and location of deuterium (B1214612) labeling.

Proton (¹H) NMR Spectroscopic Analysis and Deuterium Decoupling Effects

In ¹H NMR spectroscopy of deuterated compounds, the absence of signals at specific chemical shifts, where protons would typically appear in the unlabeled analogue, indicates successful deuterium substitution. In the case of this compound, the ethyl group is deuterated. The ¹H NMR spectrum of the unlabeled ethyl bromoacetate (B1195939) typically shows a triplet at approximately 1.3 ppm corresponding to the methyl (CH₃) protons and a quartet at around 4.2 ppm for the methylene (B1212753) (CH₂) protons of the ethyl group. The methylene protons of the bromoacetyl group appear as a singlet at about 3.8 ppm. chemicalbook.comyoutube.com

For this compound, the signals corresponding to the ethyl group protons would be significantly reduced or absent, depending on the isotopic purity. The presence of residual proton signals can be used to quantify the level of deuteration.

Deuterium decoupling is a technique used to simplify the proton spectra of deuterated compounds. aps.orgresearchgate.net Since deuterium has a spin I=1, it can couple with protons, leading to broadened or split signals in the ¹H NMR spectrum. By irradiating at the deuterium resonance frequency, this coupling is removed, resulting in sharper proton signals. aps.orgresearchgate.net This is particularly useful for accurately integrating the residual proton signals to determine the isotopic purity. The application of proton decoupling in deuterium NMR can also significantly reduce the linewidths of the peaks in the deuterium spectrum, allowing for more precise measurements. aps.orgresearchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Isotopic Enrichment

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak. libretexts.org For ethyl bromoacetate, four distinct signals are expected for the four carbon atoms in different chemical environments. docbrown.info

In the ¹³C NMR spectrum of this compound, the signals for the deuterated carbons of the ethyl group will exhibit characteristic changes. The coupling between carbon and deuterium (C-D) can cause the carbon signals to appear as multiplets. The multiplicity is determined by the number of deuterium atoms attached to the carbon and follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin of deuterium (I=1). A CD₂ group would appear as a quintet, and a CD₃ group would appear as a septet.

Furthermore, the chemical shifts of deuterated carbons are slightly upfield compared to their protonated counterparts, an effect known as the isotope shift. The extent of this shift can provide additional confirmation of deuteration at specific sites. The isotopic enrichment can be assessed by comparing the integrals of the signals for the deuterated carbons with those of the non-deuterated carbons. nih.gov

Table 1: Expected ¹³C NMR Data for this compound

Carbon PositionExpected Chemical Shift (ppm)Expected Multiplicity (due to C-D coupling)
C H₂Br~26Singlet
C =O~167Singlet
OC D₂~62Quintet
C D₃~14Septet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Deuterium (²H) NMR Spectroscopy for Deuteration Site Confirmation and Purity Assessment

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of the deuteration sites. sigmaaldrich.com In the ²H NMR spectrum of this compound, two signals would be expected, corresponding to the two different chemical environments of the deuterium atoms in the ethyl group (-CD₂- and -CD₃).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. biorxiv.org For isotopically labeled compounds, HRMS is essential for confirming the incorporation of isotopes and determining the level of enrichment.

Isotopic Pattern Analysis for Precise Deuterium Content Verification

The mass spectrum of a compound containing multiple isotopes exhibits a characteristic isotopic pattern. For this compound, the molecular ion peak will be shifted by five mass units compared to the unlabeled compound due to the replacement of five protons with five deuterons.

HRMS can precisely measure the masses of the different isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the peaks corresponding to the unlabeled, partially deuterated, and fully deuterated species, the precise deuterium content can be verified. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments, which must be accounted for in the analysis.

Table 2: Theoretical m/z Values for Molecular Ions of Ethyl Bromoacetate and its d5 Isotopologue

CompoundFormulaIsotopeTheoretical Monoisotopic Mass (m/z)
Ethyl BromoacetateC₄H₇BrO₂⁷⁹Br165.9684
Ethyl BromoacetateC₄H₇BrO₂⁸¹Br167.9663
This compoundC₄H₂D₅BrO₂⁷⁹Br170.9997
This compoundC₄H₂D₅BrO₂⁸¹Br172.9977

Fragmentation Pathways of Deuterated Ethyl Bromoacetate in Electron Ionization

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. docbrown.info The fragmentation of deuterated compounds can provide valuable structural information by indicating which fragments retain the deuterium label.

For this compound, the fragmentation pathways would be analogous to those of the unlabeled compound, but the masses of the fragments containing the deuterated ethyl group will be shifted. Common fragmentation pathways for ethyl esters include the loss of the alkoxy group and McLafferty rearrangement.

Loss of the ethoxy-d5 radical (•OCD₂CD₃): This would result in a fragment ion [BrCH₂CO]⁺. The m/z of this fragment would be the same as in the unlabeled compound, as the deuterium is lost.

Loss of a bromoacetyl radical (•CH₂Br): This would lead to the formation of the [CD₃CD₂OCO]⁺ ion, showing a mass shift corresponding to the five deuterium atoms.

McLafferty Rearrangement: This rearrangement is common in esters with a sufficiently long alkyl chain and involves the transfer of a gamma-hydrogen. In this compound, a gamma-deuterium would be transferred, leading to characteristic deuterated fragment ions.

By analyzing the m/z values of the fragment ions, the location of the deuterium atoms within the molecule can be confirmed, and the fragmentation pathways can be elucidated. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of this compound, obtained through Infrared (IR) and Raman spectroscopy, provide profound insights into its molecular structure, the dynamics of its chemical bonds, and its conformational preferences. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, induces noticeable changes in the vibrational frequencies and intensities of various bands, which can be meticulously analyzed to elucidate detailed structural information.

Vibrational Band Shifts and Intensity Changes Due to Deuteration

The replacement of the five hydrogen atoms in the ethyl group of ethyl bromoacetate with deuterium atoms to form this compound results in significant shifts in the vibrational frequencies of the molecule. These shifts are primarily a consequence of the increased reduced mass of the vibrating groups. The most pronounced effects are observed for the vibrational modes directly involving the deuterated ethyl group.

A comparative analysis of the vibrational spectra of Ethyl Bromoacetate and its deuterated analog reveals several key changes:

C-D Stretching Vibrations: The C-H stretching vibrations in ethyl bromoacetate, typically observed in the 2850-3000 cm⁻¹ region, are replaced by C-D stretching vibrations in this compound. These C-D stretching modes appear at significantly lower frequencies, generally in the 2100-2250 cm⁻¹ range. This substantial shift is a direct result of the heavier mass of deuterium compared to hydrogen.

Deformation and Bending Modes: The deformation and bending vibrations of the ethyl group, such as scissoring, wagging, twisting, and rocking modes, also experience a downward frequency shift upon deuteration. For instance, the CH₂ scissoring and CH₃ deformation modes in ethyl bromoacetate are expected to shift to lower wavenumbers in the spectrum of this compound.

Carbonyl (C=O) Stretching Vibration: Deuteration of the ethyl group can also induce a minor, indirect effect on the carbonyl (C=O) stretching frequency. Studies on other deuterated esters have shown a progressive displacement of the C=O stretching vibration to a lower frequency with increasing deuteration cdnsciencepub.com. While the primary factor governing the C=O stretch is the bond strength between the carbon and oxygen atoms, the coupling with other vibrations that are altered by deuteration can lead to this small shift. For ethyl bromoacetate, the strong C=O stretching band, typically around 1735 cm⁻¹, may shift by a few wavenumbers to a lower frequency in this compound.

Intensity Changes: Along with frequency shifts, changes in the intensity of certain vibrational bands can also be observed. The intensity of a vibrational band is related to the change in the dipole moment (for IR) or polarizability (for Raman) during the vibration. Deuteration can alter these properties, leading to either an increase or decrease in the intensity of specific bands.

The following interactive data table summarizes the expected vibrational band shifts in this compound compared to its non-deuterated counterpart, based on typical values for similar functional groups.

Vibrational ModeEthyl Bromoacetate (cm⁻¹)This compound (Expected, cm⁻¹)Effect of Deuteration
C-H Stretching (ethyl group)~2850-3000N/ADisappearance
C-D Stretching (ethyl-d5 group)N/A~2100-2250Appearance at lower frequency
C=O Stretching~1735Slightly < 1735Minor downward shift
CH₂/CH₃ Deformation~1370-1470Lower frequencyDownward shift
C-O Stretching~1000-1300Minor shiftsMinimal effect
C-Br Stretching~580-780Minor shiftsMinimal effect

Conformational Analysis through Vibrational Spectroscopic Data

Ethyl bromoacetate, like other α-haloacetates, can exist as a mixture of different rotational isomers, or conformers, due to rotation around the C-C and C-O single bonds. Infrared and Raman spectroscopy are powerful tools for identifying and characterizing these coexisting conformers in various phases (vapor, liquid, and solid).

For ethyl bromoacetate, the two primary conformers are the cis and gauche forms, which are defined by the dihedral angle between the C=O and C-Br bonds nih.gov.

Cis Conformer: In this arrangement, the C-Br bond is eclipsed with the C=O bond.

Gauche Conformer: In this form, the C-Br bond is staggered relative to the C=O bond.

The vibrational spectra of the cis and gauche conformers are distinct, as the different spatial arrangements of the atoms lead to different vibrational coupling and, consequently, different absorption frequencies for certain modes. By analyzing the temperature or solvent dependence of the relative intensities of the bands corresponding to each conformer, it is possible to determine their relative stabilities.

Studies on ethyl α-haloacetates have shown that in the liquid and vapor phases, they typically exist as an equilibrium mixture of the cis and gauche conformers, with the gauche form being more stable nih.gov. However, in the solid phase, often only the more stable conformer persists.

For this compound, the principles of conformational analysis using vibrational spectroscopy remain the same. The deuteration of the ethyl group is not expected to significantly alter the conformational equilibrium between the cis and gauche forms, as this equilibrium is primarily governed by steric and electronic interactions involving the carbonyl and bromo-methyl groups. However, the vibrational bands used to distinguish between the conformers will be shifted to lower frequencies as described in the previous section.

Key spectral regions for the conformational analysis of this compound include:

Carbonyl Stretching Region: The C=O stretching band may appear as a doublet or a broadened, asymmetric band, with each component corresponding to one of the conformers.

C-Br Stretching Region: The C-Br stretching vibration is particularly sensitive to the conformational state and often shows distinct bands for the cis and gauche isomers.

By carefully analyzing the IR and Raman spectra of this compound and comparing them with theoretical calculations, it is possible to assign the observed vibrational bands to specific modes of the cis and gauche conformers and to gain a detailed understanding of its conformational landscape.

Application in Mechanistic Organic Chemistry

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a sensitive probe for determining reaction mechanisms, defined as the ratio of the reaction rate of a compound with a lighter isotope (kH) to that of its counterpart with a heavier isotope (kD). wikipedia.orgnih.gov The study of KIEs using Ethyl Bromoacetate-d5 provides invaluable insights into whether a C-H bond is broken in the rate-determining step and reveals details about the transition state geometry. nih.govnrochemistry.com

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. nih.gov For reactions involving this compound, a primary KIE would be significant if a C-D bond on the ethyl group were directly involved in the slowest step.

More commonly, secondary kinetic isotope effects (SKIEs) are investigated using this compound. SKIEs arise when the isotopic substitution is at a position not directly involved in bond cleavage but influences the reaction rate through changes in vibrational frequencies between the ground state and the transition state. wikipedia.orgnrochemistry.com These effects are typically smaller than primary KIEs but are highly informative. wikipedia.org For instance, deuteration at the α-carbon (the carbon bearing the bromine) would be used to probe α-secondary KIEs. However, with this compound, the deuterium (B1214612) atoms are on the ethoxy group, allowing for the study of remote secondary isotope effects.

The magnitude of the α-secondary KIE can help distinguish between different nucleophilic substitution mechanisms, such as SN1 and SN2. princeton.edu This is because the hybridization of the α-carbon changes from sp³ in the reactant to sp² in the SN1 transition state (leading to a normal KIE, kH/kD > 1) or remains sp³ but becomes more crowded in the SN2 transition state. princeton.eduresearchgate.net

Table 1: Illustrative Secondary α-Deuterium KIEs for Nucleophilic Substitution Reactions This table presents typical, theoretical values to illustrate the principles of KIE in distinguishing reaction mechanisms, as specific experimental data for this compound was not available in the reviewed literature.

Reaction MechanismHybridization Change at α-Carbon (Reactant → T.S.)Expected kH/kD ValueInterpretation
SN1sp³ → sp²~1.1 – 1.25Normal KIE due to freer out-of-plane bending vibrations in the planar transition state.
SN2sp³ → sp³ (pentacoordinate)~0.95 – 1.05Inverse to small normal KIE, as bending vibrations become more constricted in the crowded transition state.

The presence and magnitude of a KIE are direct indicators of the rate-determining step (RDS). A significant primary KIE (typically kH/kD > 2) strongly suggests that C-H bond cleavage is part of the RDS. nrochemistry.com For example, in an E2 elimination reaction where a base abstracts a proton from the β-carbon, substituting that proton with deuterium would result in a substantial primary KIE. nrochemistry.comacs.org

Secondary KIEs provide more subtle information about the transition state structure. An observed normal SKIE (kH/kD > 1) in a reaction involving this compound would suggest a transition state that is more "loose" or less sterically hindered at the site of isotopic substitution compared to the reactant. Conversely, an inverse SKIE (kH/kD < 1) indicates a more crowded or constricted transition state. wikipedia.org This information allows chemists to build a more detailed picture of the geometry of the highest energy point along the reaction coordinate. researchgate.net

Reaction Pathway Tracing and Intermediate Identification via Isotopic Labeling

Isotopic labeling is a fundamental technique for tracing the fate of atoms and functional groups throughout a chemical reaction. clearsynth.com By using this compound, the deuterated ethyl group acts as a tag that can be tracked in the products and any isolated intermediates, typically using mass spectrometry or NMR spectroscopy. libretexts.org This allows for the unambiguous determination of reaction pathways and the verification of proposed intermediates. libretexts.org

The functionalization of typically inert C-H bonds is a major focus in modern organic chemistry, often catalyzed by transition metals. pkusz.edu.cnethernet.edu.et this compound is a valuable substrate for studying these mechanisms. For instance, in an organometallic reaction where a metal catalyst is proposed to insert into a C-H bond of the ethyl group, the use of the deuterated analog can confirm this step. If the C-D bond is activated, a primary kinetic isotope effect would be observed. pkusz.edu.cn Furthermore, analyzing the deuterium distribution in the products can differentiate between various proposed mechanisms, such as oxidative addition or σ-bond metathesis. nih.gov

Deuterium labeling can be a powerful tool for probing the stereochemistry of a reaction. By knowing the initial position of the deuterium atoms in this compound, their location and orientation in the final product can reveal the stereochemical course of the reaction (e.g., inversion or retention of configuration).

For example, in a reaction involving the chiral α-carbon of an ethyl bromoacetate (B1195939) derivative, deuteration of the ethyl group could be used to create a diastereotopic probe. The specific interactions of the catalyst or other reagents with the deuterated vs. non-deuterated positions could be monitored by NMR, providing insights into the stereochemical environment of the transition state. While the deuterium itself is not a source of chirality, its presence can help in the analysis of reactions at nearby chiral centers.

Deuterium Exchange Reactions and Equilibrium Studies

This compound can be used to study hydrogen-deuterium (H/D) exchange reactions, particularly at the α-carbon position, which is activated by the adjacent carbonyl group. nih.gov Under acidic or basic conditions, the α-protons of esters can be reversibly removed to form an enol or enolate intermediate, respectively. nih.gov If this process is carried out in a protic solvent, exchange with solvent protons can occur.

By starting with a non-deuterated ethyl bromoacetate in a deuterated solvent like D₂O, one can monitor the rate of deuterium incorporation at the α-position. libretexts.org Conversely, using this compound (deuterated on the ethyl group) and monitoring for any deuterium scrambling to the α-position under various conditions can provide information about intramolecular rearrangement pathways.

These studies are also crucial for understanding equilibrium isotope effects (EIEs) , which reflect the preference of the heavier isotope for the more stable (more strongly bonded) position at equilibrium. umn.edu Investigating the distribution of deuterium between different sites in a molecule at equilibrium provides thermodynamic information about the relative strengths of the C-H and C-D bonds in different chemical environments.

Role As a Reagent in Advanced Organic Synthesis

Modifications of the Reformatsky Reaction with Deuterated Reagents

The Reformatsky reaction, which involves the condensation of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc, is a cornerstone of carbon-carbon bond formation. wikipedia.orgnrochemistry.com The use of Ethyl Bromoacetate-d5 in this reaction provides a direct route to β-hydroxy esters containing a deuterated ethyl group, which can be valuable for various analytical and research purposes.

The mechanism of the Reformatsky reaction begins with the oxidative addition of zinc metal into the carbon-bromine bond of the α-halo ester to form an organozinc reagent, commonly referred to as a Reformatsky enolate or a zinc enolate. wikipedia.orgnrochemistry.comlibretexts.orgthermofisher.com This intermediate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation with the ester group. wikipedia.org

Structural studies have revealed that these zinc enolates, such as the one formed from ethyl bromoacetate (B1195939), exist as cyclic eight-membered dimers in the solid state when complexed with THF. wikipedia.orglibretexts.org The formation of this intermediate is a critical step, and its reactivity dictates the course of the reaction. unishivaji.ac.in The subsequent step involves the nucleophilic addition of the zinc enolate to the carbonyl carbon of an aldehyde or ketone. libretexts.orgyoutube.com This occurs through a six-membered chair-like transition state where the carbonyl oxygen coordinates to the zinc atom. wikipedia.orglibretexts.org An acidic workup then protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.orglibretexts.org

The use of this compound in this sequence does not fundamentally alter the reaction mechanism. However, the presence of the -d5 label on the ethyl group allows researchers to:

Trace the Ester Moiety: Confirm that the ethyl ester group remains intact throughout the reaction and is incorporated into the final product without undergoing exchange or side reactions.

Study Kinetic Isotope Effects: While the deuterium (B1214612) atoms are not at the primary reaction center (the α-carbon), secondary kinetic isotope effects could potentially offer subtle insights into the transition state geometry, although such effects are expected to be minimal.

Product Identification: Simplify the analysis of complex reaction mixtures using mass spectrometry, where the unique mass of the deuterated product can be easily identified.

Achieving stereocontrol in the Reformatsky reaction is a significant area of research, aiming to selectively produce one stereoisomer of the β-hydroxy ester product. researchgate.net This can be accomplished by using chiral auxiliaries, chiral ligands, or by performing the reaction under conditions that favor a specific diastereomeric transition state. researchgate.netnih.gov For instance, the reaction of the Reformatsky reagent with α-oxygenated sulfinylimines has been shown to proceed with excellent diastereoselectivity. researchgate.net

When this compound is used in these stereoselective syntheses, it results in the formation of enantiomerically or diastereomerically enriched products that are also isotopically labeled. This is particularly useful in pharmaceutical research for studying the stereoselective metabolism of drug candidates. The deuterated label provides a convenient handle for analytical methods used to track the metabolic fate of each stereoisomer.

Alkylation and Acylation Reactions Utilizing this compound

This compound is an effective alkylating agent, analogous to its non-deuterated form, used to introduce a deuterated carboxymethyl group (-CD2COOCD2CD3, although the reactive part is -CH2COOEt) onto various nucleophiles. atamanchemicals.com This reactivity is fundamental to the synthesis of a wide range of deuterated molecules.

One of the most direct applications of this compound is in the synthesis of deuterated esters via nucleophilic substitution reactions. A variety of nucleophiles can be alkylated, including phenoxides, carboxylates, and carbanions.

For example, the O-alkylation of a phenol (B47542) with this compound in the presence of a base like potassium carbonate (K2CO3) yields the corresponding deuterated aryl-oxy-acetate ester.

Reactant 1 (Nucleophile)Reactant 2Product (Deuterated Ester)
SalicylaldehydeThis compoundEthyl 2-(2-formylphenoxy)acetate-d5 chemspider.com
Substituted Carboxylate IonThis compoundSubstituted Acyl-oxy-acetate-d5 ias.ac.in

These deuterated esters can then be readily hydrolyzed under acidic or basic conditions to afford the corresponding deuterated carboxylic acids. This two-step sequence provides a reliable method for introducing a deuterated acetic acid moiety into a larger molecular framework. The development of methods for the synthesis of deuterated carboxylic acids is of significant interest due to their utility as building blocks and in metabolic studies. nju.edu.cnnih.govchemrxiv.org

This compound is a versatile building block for the synthesis of deuterated heterocyclic compounds. Many synthetic routes to heterocycles rely on the use of ethyl bromoacetate to provide a two-carbon unit with versatile functional handles (the ester and the active methylene (B1212753) group). By substituting with this compound, a deuterated tag can be specifically incorporated into the resulting heterocyclic system.

An example is the N-alkylation of heterocyclic amines, such as 5-bromouracil. researchgate.net The reaction of the heterocyclic core with this compound introduces the deuterated ethyl ester side chain, which can be a key step in the synthesis of more complex, isotopically labeled molecules. researchgate.net Such labeled compounds are invaluable in fields like medicinal chemistry for studying drug metabolism, where oxidation of heterocyclic rings is a common metabolic pathway. nih.gov

Heterocyclic PrecursorReagentProduct Type
5-BromouracilThis compoundN-alkylated pyrimidine (B1678525) with -d5 label researchgate.net
Various Amines/ThiolsThis compoundPrecursors to Thiadiazolones, etc. atamanchemicals.com

Cycloaddition Reactions and Annulations with Deuterated Substrates

While less common than its use in alkylation or Reformatsky reactions, the functionalities within this compound can be harnessed in cycloaddition and annulation strategies to build deuterated cyclic systems. The reagent can be transformed into intermediates that subsequently participate in ring-forming reactions.

For example, the zinc enolate derived from this compound can potentially react as a nucleophile in a Michael addition with an α,β-unsaturated compound. The resulting adduct could then undergo an intramolecular condensation or cyclization (an annulation reaction) to form a deuterated carbocyclic or heterocyclic ring.

Similarly, this compound can be used to synthesize deuterated ylides for Wittig-type reactions or other precursors for [3+2] or [4+1] cycloaddition strategies. In these applications, the role of this compound is to serve as a precursor that delivers a C2 fragment bearing a deuterated ethyl ester group to the final cyclic product. The development of such methods is crucial for creating complex, isotopically labeled molecules for advanced research applications.

Analytical Applications of Ethyl Bromoacetate D5

Use as an Internal Standard in Quantitative Chemical Analysis

In quantitative chemical analysis, an internal standard is a known amount of a compound, different from the analyte, that is added to a sample. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis. scispace.com Stable isotope-labeled (SIL) compounds, such as Ethyl Bromoacetate-d5, are considered the gold standard for internal standards in mass spectrometry. nih.gov Because this compound has virtually the same chemical and physical properties as the unlabeled analyte, it behaves identically during extraction, derivatization, and chromatography. scispace.com However, it is easily differentiated by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to accurately account for variations in sample extraction recovery, injection volume, and matrix-induced signal suppression or enhancement, leading to more reliable and accurate quantification. scispace.comnih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Analytical Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of substances. wikipedia.orgyoutube.com The method involves adding a known amount of an isotopically enriched standard, or "spike," like this compound, to a sample containing the unlabeled analyte of interest (Ethyl Bromoacetate). wikipedia.org

The core principles of IDMS are as follows:

Spiking : A precisely weighed amount of the isotopically labeled internal standard (this compound) is added to a known amount of the sample.

Equilibration : The sample and the spike are thoroughly mixed and homogenized to ensure that the standard is evenly distributed and has reached equilibrium with the analyte in the sample matrix.

Analysis : The mixture is then analyzed using a mass spectrometer (often coupled with a chromatographic system like GC or LC). The instrument measures the ratio of the signal from the natural analyte to the signal from the isotopically labeled standard.

Quantification : Because the amount of added standard is known, the concentration of the natural analyte in the original sample can be calculated with high precision from the measured isotope ratio. wikipedia.orgyoutube.com

A key advantage of IDMS is that after the spike and analyte have equilibrated, any subsequent sample loss during purification or analysis steps will affect both the analyte and the standard equally, thus preserving the crucial isotope ratio. wikipedia.org This makes the measurement remarkably robust and less susceptible to errors that can plague other quantification methods, establishing IDMS as a definitive method for high-accuracy measurements. youtube.com

Applications in Environmental Sample Analysis (e.g., pollutants, metabolites)

The quantification of pollutants, such as pesticides or industrial chemicals, and their metabolites in complex environmental matrices like water, soil, or air presents significant analytical challenges. nih.gov These samples often contain a multitude of interfering substances that can cause "matrix effects," leading to inaccurate measurements. The use of this compound as an internal standard in an IDMS method is highly effective at overcoming these challenges when quantifying its unlabeled analog.

By adding this compound to an environmental extract, the standard experiences the same matrix effects (e.g., ion suppression in the mass spectrometer source) as the target analyte. Since quantification is based on the ratio of the analyte to the standard, these effects are effectively canceled out, leading to more accurate and reliable data. This approach has been successfully used for the analysis of various contaminants in environmental samples, ensuring that reported concentration levels are precise.

Table 1: Hypothetical Performance of an IDMS Method for Ethyl Bromoacetate (B1195939) in Water Samples

ParameterPerformance Metric
Matrix River Water
Internal Standard This compound
Recovery (%) 95 - 108%
Precision (RSD) < 5%
Limit of Quantification 0.5 µg/L

This interactive table illustrates typical performance metrics for an isotope dilution method in environmental analysis, demonstrating high recovery and precision due to the use of a deuterated internal standard.

Quantification in In Vitro Biochemical and Enzymatic Systems (e.g., enzyme kinetics)

In biochemistry, particularly in the study of enzyme kinetics, precise quantification of substrates, products, or inhibitors is crucial for determining kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). nih.govkhanacademy.org The progress of an enzymatic reaction can be monitored over time by taking aliquots and measuring the concentration of the relevant compounds. researchgate.net

If Ethyl Bromoacetate were a substrate or product in an enzymatic reaction, this compound would be the ideal internal standard for its quantification. mdpi.com The reaction would be initiated, and at specific time points, aliquots would be taken and immediately "quenched" to stop the reaction. A known amount of this compound would be added to each quenched aliquot. Subsequent analysis by LC-MS or GC-MS would allow for the accurate determination of the concentration of Ethyl Bromoacetate at each time point, compensating for any variability in sample handling or instrument response. nih.govnih.gov This high level of quantitative accuracy is essential for constructing reliable reaction progress curves and deriving meaningful kinetic data. researchgate.netmdpi.com

Chromatographic Method Development (GC-MS, LC-MS) for Deuterated Analytes

Developing chromatographic methods using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for an analyte and its deuterated analog, like Ethyl Bromoacetate and this compound, is generally straightforward. nih.govmdpi.com Since the substitution of hydrogen with deuterium (B1214612) results in a negligible change in the molecule's polarity and volatility, the deuterated and non-deuterated forms exhibit very similar chromatographic behavior. nih.gov

Typically, they will co-elute or elute very closely from the chromatographic column. nih.gov In high-resolution chromatography, a slight difference in retention time, known as a chromatographic isotope effect, may be observed, with the deuterated compound often eluting slightly earlier. nih.govoup.com This separation is usually minimal and does not complicate the analysis, as the mass spectrometer can easily distinguish between the two compounds based on their different masses. nih.gov The primary goal of method development is to achieve a sharp, symmetrical peak shape for both the analyte and the internal standard, ensuring good separation from other matrix components. nih.govmdpi.com

Optimization of Separation Parameters and Detection Limits

To achieve the best possible performance for a quantitative method, several chromatographic and mass spectrometric parameters must be optimized. The goal is to maximize the signal for the analyte and internal standard while minimizing background noise, thereby achieving the lowest possible detection limits.

For Gas Chromatography-Mass Spectrometry (GC-MS):

Column Selection : A column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is chosen based on the analyte's properties.

Temperature Program : The oven temperature program is optimized to ensure good peak shape and separation from interferences. A faster temperature ramp can shorten analysis time. nih.gov

Carrier Gas Flow : The flow rate of the carrier gas (e.g., helium) is adjusted to achieve optimal chromatographic efficiency.

MS Parameters : In the mass spectrometer, parameters such as ionization energy and the selection of specific ions to monitor (Selected Ion Monitoring, SIM, or Multiple Reaction Monitoring, MRM) are optimized for maximum sensitivity. nih.govnih.gov

For Liquid Chromatography-Mass Spectrometry (LC-MS):

Column Selection : A reversed-phase column (e.g., C18) is commonly used. Particle size and column dimensions are chosen to balance separation efficiency and analysis time.

Mobile Phase : The composition of the mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid) and the gradient elution program are optimized to achieve good retention and peak shape. mdpi.com

MS Parameters : Source parameters like spray voltage and source temperature are optimized. For tandem MS (MS/MS), the collision energy for fragmentation is fine-tuned to produce abundant and stable product ions for both the analyte and this compound, ensuring highly selective and sensitive detection. mdpi.com

Table 2: Example of Optimized LC-MS/MS Parameters for Ethyl Bromoacetate Analysis

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Analyte) Optimized for Ethyl Bromoacetate
MS/MS Transition (IS) Optimized for this compound
Collision Energy Optimized for maximum signal

This interactive table shows a typical set of optimized parameters for an LC-MS/MS method. Fine-tuning these settings is critical for achieving low detection limits and high data quality.

Computational and Theoretical Investigations of Ethyl Bromoacetate D5

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of a molecule at the atomic level. For ethyl bromoacetate-d5, these calculations would provide a foundational understanding of its geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the potential energy of the molecule for various atomic arrangements to find the one with the minimum energy. For a flexible molecule like this compound, this would involve a conformational analysis to identify all stable conformers and their relative energies. It is expected that, similar to its non-deuterated counterpart, this compound would exhibit multiple conformers arising from rotation around the C-C and C-O single bonds. The substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the geometric parameters but would subtly influence the potential energy surface.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (° O=C-C-Br) Relative Energy (kcal/mol)
Anti 180 0.00
Gauche 60 1.25
Eclipsed 0 5.00

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are hypothetical.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the stable geometries are identified, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will vibrate, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. For this compound, these calculations would be particularly insightful. The heavier mass of deuterium compared to hydrogen would lead to a predictable shift to lower frequencies (a red-shift) for vibrational modes involving the deuterated ethyl group. Comparing the calculated spectra for both the deuterated and non-deuterated forms would allow for a precise assignment of the vibrational modes. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a condensed phase.

Solvent Effects on Reactivity and Conformation

The reactivity and conformational preferences of a molecule can be significantly influenced by its environment. MD simulations can model this compound in various solvents to understand these effects. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent shell organizes around the solute and how this affects the conformational equilibrium. For instance, a polar solvent might stabilize a more polar conformer. Furthermore, these simulations can provide insights into the reaction dynamics by calculating the potential of mean force for a reaction, which helps in understanding the energy barrier and the role of the solvent in the reaction mechanism.

Intermolecular Interactions and Binding Studies

MD simulations are also instrumental in studying the non-covalent interactions between this compound and other molecules. This is crucial for understanding its behavior in biological systems or in mixtures. For example, simulations could be used to study its interaction with a protein active site, providing information on the binding mode and affinity. The deuteration in the ethyl group could subtly alter the van der Waals interactions and hydrogen bonding capabilities, which could be quantified through these simulations.

Prediction of Kinetic Isotope Effects through Theoretical Modeling

One of the most direct consequences of isotopic substitution is the kinetic isotope effect (KIE), where the rate of a reaction changes upon replacing an atom with one of its heavier isotopes. Theoretical modeling is a powerful tool for predicting and understanding KIEs. For a reaction involving this compound, such as a nucleophilic substitution at the alpha-carbon, theoretical calculations would focus on the transition state of the reaction.

The KIE arises from the differences in the zero-point vibrational energies (ZPVE) between the reactant and the transition state for the deuterated and non-deuterated species. By calculating the vibrational frequencies of the reactants and the transition state for both isotopologues, the KIE can be predicted. For this compound, a primary KIE would be expected if a C-D bond is broken in the rate-determining step. A secondary KIE might be observed if the deuteration is at a position adjacent to the reaction center, which can provide valuable information about the structure of the transition state.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl bromoacetate (B1195939)
Water

Environmental Fate and Degradation Pathways of Ethyl Bromoacetate D5

Biotic Transformation Studies in Environmental Matrices (excluding human exposure)

Biotic transformation, or biodegradation, involves the breakdown of chemicals by living organisms, predominantly microorganisms, and is a key process for the removal of organic pollutants from the environment. up.ptusda.gov

Microorganisms in soil and water can use organic chemicals as a source of nutrients. The biodegradation of halogenated organic compounds often involves enzymatic dehalogenation. mahidol.ac.thnih.gov For ethyl bromoacetate-d5, the initial step in a microbial degradation pathway would likely be the enzymatic hydrolysis of the ester linkage, catalyzed by esterase enzymes, to produce ethanol-d5 (B126515) and bromoacetic acid. Subsequently, dehalogenase enzymes could cleave the carbon-bromine bond of bromoacetic acid, removing the halogen and allowing the resulting organic acid to be integrated into the microorganism's central metabolic pathways. nih.gov

Potential metabolites from the complete microbial degradation of this compound could include:

Ethanol-d5

Bromoacetic acid

Glycolic acid

Carbon dioxide and water

In vitro studies with isolated enzymes provide detailed information about specific degradation reactions. A wide variety of enzymes that can install and remove halogens from organic compounds have evolved in nature, particularly in bacteria. nih.gov Haloperoxidases, for instance, catalyze the oxidation of halides in the presence of hydrogen peroxide. mdpi.com Dehalogenating enzymes, on the other hand, are well-known for their role in breaking down man-made organohalogens. nih.gov The enzymatic breakdown of this compound would likely involve esterases for the initial hydrolysis, followed by dehalogenases to remove the bromine atom. Fungi are also known to produce oxidative enzymes, such as laccases, that can degrade halogenated compounds like tetrabromobisphenol A. researchgate.net

Environmental Monitoring and Isotopic Tracing of Pollutants

Isotopically labeled compounds, such as this compound, are essential tools in environmental science. zeochem.comsynmr.in They are used as tracers to monitor the movement and fate of pollutants in complex environmental systems like soil and water. nih.govnih.gov The technique of isotope dilution, where a known amount of a deuterated standard is added to a sample, is considered a gold-standard for accurately quantifying environmental contaminants. restek.comitrcweb.org

Because the deuterated standard is chemically and physically very similar to the non-labeled target compound, it experiences similar effects from the sample matrix and losses during sample extraction and analysis. researchgate.netresearchgate.net By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, highly precise and accurate quantification can be achieved. itrcweb.orgresearchgate.net This approach improves the reliability of monitoring data, which is crucial for assessing the extent of pollution and the effectiveness of remediation efforts. nih.gov

Table 2: Applications of this compound in Environmental Science

ApplicationDescription
Pollutant Tracing Used to track the transport and dispersion of contaminants in environmental media like water and soil. nih.govnih.gov
Degradation Studies Enables the precise measurement of abiotic and biotic degradation rates of the corresponding non-labeled pollutant. nih.gov
Isotope Dilution Analysis Serves as an internal standard for the accurate quantification of ethyl bromoacetate (B1195939) in complex samples, correcting for analytical variability and matrix effects. restek.comresearchgate.net

Advanced Research Avenues and Future Perspectives for Ethyl Bromoacetate D5

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The increasing demand for deuterated compounds in various scientific fields necessitates the development of efficient, scalable, and environmentally benign synthetic methodologies. researchgate.net Traditional methods for synthesizing deuterated molecules often involve expensive reagents and harsh reaction conditions, prompting a shift towards more sustainable practices. nih.gov For Ethyl Bromoacetate-d5, future research is geared towards optimizing existing routes and exploring novel synthetic pathways that offer higher deuterium (B1214612) incorporation, improved yields, and a reduced environmental footprint.

One promising avenue is the application of flow chemistry . nih.govcolab.ws Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher efficiency and safety, particularly for exothermic reactions. The use of microreactors can enhance mixing and heat transfer, potentially improving the yield and isotopic purity of this compound. Furthermore, flow chemistry setups can be more easily automated and scaled up for industrial production. nih.gov

Another key area of development is the use of heterogeneous catalysts and recyclable biocatalysts . researchgate.net These catalysts can simplify product purification, reduce waste, and be reused multiple times, aligning with the principles of green chemistry. For instance, developing a solid-supported catalyst for the bromination or esterification step in the synthesis of this compound could streamline the process and minimize the use of corrosive reagents. Research into enzymatic processes for selective deuteration also holds promise for creating highly specific and efficient synthetic routes. simsonpharma.com

The exploration of alternative deuterium sources is also a critical aspect of sustainable synthesis. While heavy water (D₂O) is a common and relatively inexpensive deuterium source, its use can sometimes be inefficient. nih.govresearchgate.net Research into novel deuterating agents that are more reactive and selective could lead to more efficient syntheses. Additionally, methods that allow for the direct and late-stage introduction of deuterium into a molecule are highly sought after as they can significantly shorten synthetic sequences. researchgate.net

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Flow Chemistry Enhanced safety, precise control, scalability, higher efficiency. nih.govcolab.wsDevelopment of optimized microreactor systems and continuous flow processes.
Heterogeneous Catalysis Simplified purification, catalyst recyclability, reduced waste. researchgate.netDesign of robust and selective solid-supported catalysts.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. simsonpharma.comDiscovery and engineering of enzymes for specific deuteration steps.
Alternative Deuterium Sources Improved efficiency, potentially lower cost. nih.govresearchgate.netInvestigation of novel deuterating reagents and direct H-D exchange methods. researchgate.net

Exploration of New Catalytic Transformations Utilizing Deuterated Reagents

The presence of deuterium in a molecule can subtly alter its chemical and physical properties, a phenomenon that can be exploited in catalysis. This compound, as a deuterated reagent, opens up possibilities for new catalytic transformations and for studying reaction mechanisms in greater detail.

One area of exploration is the use of this compound in asymmetric catalysis . The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can be leveraged to influence the stereochemical outcome of a reaction. While the primary KIE is more pronounced, secondary KIEs can also play a role in directing the stereoselectivity of a catalytic cycle. Investigating the use of this compound in reactions such as asymmetric alkylations could reveal novel strategies for controlling chirality.

Furthermore, this compound can serve as a valuable tool for mechanistic studies of catalytic reactions. By strategically placing deuterium labels, researchers can track the fate of specific atoms throughout a reaction sequence. clearsynth.com This can provide crucial insights into reaction intermediates, transition states, and the rate-determining steps of a catalytic process. For example, using this compound in a transition metal-catalyzed cross-coupling reaction could help elucidate the mechanism of oxidative addition and reductive elimination steps.

The development of deuterium-specific catalysts is another exciting frontier. These would be catalysts designed to selectively activate C-D bonds over C-H bonds, or vice versa. Such catalysts could enable highly specific transformations of deuterated molecules like this compound, leading to the synthesis of complex deuterated products with high isotopic purity.

Catalytic ApplicationPotential of this compoundResearch Direction
Asymmetric Catalysis Influencing stereoselectivity through the kinetic isotope effect.Investigating the impact of deuteration on the enantioselectivity of catalytic reactions.
Mechanistic Studies Probing reaction pathways by tracking the deuterium label. clearsynth.comUtilizing this compound in kinetic and isotopic labeling studies of catalytic cycles.
Deuterium-Specific Catalysis Enabling novel and highly selective transformations.Designing catalysts that exhibit high selectivity for C-D bond activation.

Integration with Emerging Advanced Analytical Techniques

The accurate characterization of deuterated compounds is crucial for their application in research and industry. The development of advanced analytical techniques offers new possibilities for the detailed analysis of this compound, ensuring its isotopic purity and structural integrity.

High-resolution mass spectrometry (HR-MS) coupled with techniques like liquid chromatography (LC) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.org Future advancements in HR-MS, such as improved ionization methods and mass analyzers, will allow for even more precise and sensitive quantification of the deuterium content in this compound and its derivatives.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable technique for the analysis of deuterated compounds. rsc.org While ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals, ²H (deuterium) NMR provides direct detection of the deuterium nuclei. Advanced NMR techniques, such as two-dimensional and solid-state NMR, can provide detailed information about the specific positions of deuterium atoms within the molecule and can be used to study the dynamic behavior of deuterated compounds.

Vibrational spectroscopy , including infrared (IR) and Raman spectroscopy, is also sensitive to isotopic substitution. The C-D bond has a different vibrational frequency compared to the C-H bond, which can be observed in the vibrational spectra. acs.org Advanced vibrational spectroscopy techniques, such as two-dimensional infrared spectroscopy (2D-IR), could be used to study the intramolecular and intermolecular interactions of this compound in detail.

Analytical TechniqueApplication for this compoundFuture Perspectives
High-Resolution Mass Spectrometry (HR-MS) Precise determination of isotopic enrichment. rsc.orgDevelopment of more sensitive and accurate MS methods for isotopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of deuterium position and quantification. rsc.orgApplication of advanced NMR techniques for detailed structural and dynamic studies.
Vibrational Spectroscopy (IR/Raman) Characterization based on C-D vibrational modes. acs.orgUse of advanced vibrational spectroscopy to probe molecular interactions.

Potential for Derivatization to Other Complex Deuterated Reagents and Building Blocks

This compound is not only a valuable compound in its own right but also serves as a versatile starting material for the synthesis of a wide range of other complex deuterated molecules. atamanchemicals.com Its chemical reactivity allows for its incorporation into larger and more intricate molecular architectures, making it a key building block in the field of isotopic labeling.

The bromo- and ester functionalities of this compound provide two reactive handles for further chemical transformations. The bromine atom can be displaced by a variety of nucleophiles in nucleophilic substitution reactions , allowing for the introduction of the deuterated ethyl acetate moiety into a wide range of molecules. This is particularly useful for the synthesis of deuterated pharmaceuticals and other biologically active compounds.

The ester group can undergo hydrolysis, amidation, or reduction to provide access to other deuterated functional groups. For example, hydrolysis of this compound would yield deuterated bromoacetic acid, while reaction with an amine would produce a deuterated bromoacetamide. Reduction of the ester would lead to the corresponding deuterated alcohol.

Furthermore, this compound can participate in various carbon-carbon bond-forming reactions . For instance, it can be used in the Reformatsky reaction to generate β-hydroxy esters with a deuterated ethyl group. wikipedia.org It can also be employed in various cross-coupling reactions, further expanding its utility as a deuterated building block.

Derivatization StrategyResulting Deuterated Compound TypePotential Applications
Nucleophilic Substitution Deuterated ethers, thioethers, amines, etc.Synthesis of isotopically labeled drugs and probes.
Ester Transformation Deuterated carboxylic acids, amides, alcohols.Access to a wider range of deuterated functional groups.
C-C Bond Formation Deuterated β-hydroxy esters, coupled products.Construction of more complex deuterated carbon skeletons.

Emerging Applications in Specialized Fields (e.g., materials science where deuterium offers unique advantages)

The unique properties of deuterium are increasingly being exploited in materials science to create materials with enhanced performance and novel functionalities. acs.org The substitution of hydrogen with deuterium can have a significant impact on the physical and chemical properties of materials, an effect that can be harnessed in various specialized applications.

In the field of polymer science , deuterated polymers are used extensively in neutron scattering experiments to study the structure and dynamics of polymer chains. sci-hub.se The significant difference in the neutron scattering length between hydrogen and deuterium allows for contrast matching, enabling researchers to "see" different parts of a polymer blend or copolymer. nih.gov Polymers synthesized using deuterated monomers derived from this compound could be used in such studies to gain a deeper understanding of polymer physics.

The deuterium kinetic isotope effect can also be utilized to improve the stability and lifetime of organic electronic materials , such as those used in organic light-emitting diodes (OLEDs). The C-D bond is stronger than the C-H bond, making it less susceptible to degradation through various chemical pathways. mdpi.com Incorporating deuterium into the organic materials used in OLEDs can lead to devices with longer operational lifetimes and improved efficiency.

Furthermore, the altered vibrational properties of deuterated materials can be advantageous in certain optical applications . The shift in vibrational frequencies upon deuteration can reduce non-radiative decay pathways in luminescent materials, potentially leading to brighter and more efficient phosphors and sensors.

Specialized FieldAdvantage of Using Deuterated MaterialsPotential Application of this compound Derived Materials
Polymer Science/Neutron Scattering Contrast matching for studying polymer structure and dynamics. sci-hub.seSynthesis of deuterated polymers for neutron scattering studies.
Organic Electronics (e.g., OLEDs) Enhanced stability and longer device lifetime due to the kinetic isotope effect. mdpi.comCreation of more robust and efficient organic electronic materials.
Optical Materials Reduced non-radiative decay and improved luminescence.Development of novel phosphors and sensors with enhanced optical properties.

Q & A

Q. What are the critical considerations for synthesizing Ethyl Bromoacetate-d5 to ensure isotopic purity?

Methodological Answer: Synthesis requires strict control of deuterium incorporation. Use deuterated solvents (e.g., D₂O or deuterated ethanol) and anhydrous conditions to minimize proton exchange. Monitor isotopic purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals in the deuterated positions. For example, ¹H NMR should show reduced intensity at δ 4.2–4.4 ppm (ethyl group) and δ 3.8–4.0 ppm (bromoacetate moiety) compared to non-deuterated analogs .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Follow OSHA-compliant protocols: wear non-vented goggles, nitrile gloves, and a lab coat. Use fume hoods to avoid inhalation of vapors. Store in airtight, chemically resistant containers away from light and moisture. Emergency procedures should include immediate flushing of exposed skin with water and medical consultation for eye contact .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Combine NMR (¹H, ¹³C, and ²H NMR) to confirm deuterium placement and purity. Gas chromatography-mass spectrometry (GC-MS) quantifies isotopic enrichment (>98% deuterium). Infrared (IR) spectroscopy identifies functional groups (C=O at ~1740 cm⁻¹, C-Br at ~600 cm⁻¹). Cross-validate results with theoretical calculations (e.g., QSPR models) to resolve ambiguities .

Q. What are the key differences in physicochemical properties between this compound and its non-deuterated counterpart?

Methodological Answer: Deuterated compounds exhibit higher density and slightly reduced reactivity due to kinetic isotope effects (KIE). For this compound, expect a 5–10% decrease in hydrolysis rates in D₂O versus H₂O. Use differential scanning calorimetry (DSC) to compare melting points and thermogravimetric analysis (TGA) for thermal stability .

Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation studies by exposing the compound to elevated temperatures (40–60°C), UV light, and humidity. Analyze degradation products via HPLC-MS. Stability criteria include <2% decomposition over 6 months at 4°C in inert atmospheres. Document deviations using controlled variance testing .

Advanced Research Questions

Q. How do isotopic substitutions in this compound influence its reaction kinetics in SN2 mechanisms?

Methodological Answer: Deuterium at the α-carbon increases the activation energy for nucleophilic substitution due to KIE. Use stopped-flow kinetics or computational modeling (DFT) to compare energy barriers. Experimental data should show a 1.5–2.5x slower reaction rate compared to non-deuterated analogs. Validate with isotopic tracer studies in model reactions .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s thermodynamic properties?

Methodological Answer: Re-evaluate computational parameters (e.g., basis sets, solvation models) using high-level ab initio methods (CCSD(T)). Cross-check experimental conditions (e.g., solvent polarity, temperature gradients). For example, discrepancies in vapor pressure measurements may arise from incomplete deuteration; verify via isotopic ratio MS .

Q. How can researchers optimize synthetic routes for this compound to minimize by-products?

Methodological Answer: Employ flow chemistry to control reaction exothermicity and reduce side reactions (e.g., elimination or dimerization). Use in-line FTIR or Raman spectroscopy for real-time monitoring. Statistical optimization (e.g., Box-Behnken design) identifies critical factors (temperature, catalyst loading) for >90% yield and <5% impurities .

Q. What advanced spectroscopic methods detect trace impurities in deuterated this compound?

Methodological Answer: High-resolution LC-MS/MS or cryogenic probe NMR (at 600 MHz or higher) identifies impurities at ppm levels. For halogenated by-products, use inductively coupled plasma mass spectrometry (ICP-MS). Couple with chemometric analysis (PCA or PLS) to distinguish deuterated vs. non-deuterated contaminants .

Q. How do solvent isotope effects (SIEs) impact the catalytic efficiency of this compound in enzymatic reactions?

Methodological Answer: SIEs alter enzyme active-site dynamics. Measure catalytic rates (kcat/KM) in H₂O vs. D₂O buffers using stopped-flow spectrophotometry. For esterases, expect a 20–30% reduction in activity due to reduced proton mobility. Pair with molecular dynamics simulations to correlate deuteration with conformational changes in the enzyme .

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